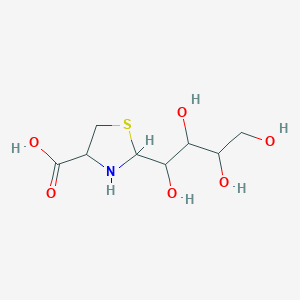
San 9785
説明
4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. The compound has been studied for various pharmacological properties, including its potential as a cardiotonic agent and its degradation by bacteria when used as a sole carbon source .
Synthesis Analysis
The synthesis of pyridazinone derivatives, including those with substituted amino groups, has been explored to evaluate their inotropic activity and cardiohemodynamic effects. Compounds with potent positive inotropic activity, such as 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, have been synthesized and shown to have significant effects compared to standard drugs like amrinone . Additionally, new derivatives with anticancer, antiangiogenic, and antioxidant properties have been synthesized and characterized, indicating the versatility of the pyridazinone scaffold .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been analyzed using X-ray diffraction. Studies have revealed that molecules like 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone can form dimers through hydrogen bonds and can also form inclusion compounds with water .
Chemical Reactions Analysis
The reactivity of pyridazinone derivatives with various reagents has been investigated. For instance, the reaction of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones with Vilsmeier reagent has been studied, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives. A mechanism for these reactions has been proposed .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives have been examined through chromatographic techniques. Methods for the separation and quantitative determination of technical pyridazinone and its isomers have been developed using thin-layer and column chromatography . Additionally, gas chromatography has been used to determine the content of pyrazon in technical products, highlighting the presence of impurities that are significant from a toxicological perspective .
科学的研究の応用
光合成の阻害
San 9785は、光合成への影響について研究されています。 葉組織を化学物質に最初に暴露してから2時間以内に、光合成を阻害することがわかりました 。これは、光合成のメカニズムを研究し、植物の成長を制御するための新しい戦略を開発するのに役立つ可能性があります。
脂肪酸代謝
研究によると、this compoundは植物における脂肪酸の代謝に影響を与えます。 モノガラクトシルジアシルグリセロール(MGDG)にエステル化された18:3の合成は、摂食後48時間までthis compoundによって完全に阻害されませんでした 。これは、植物の代謝と成長における脂肪酸の役割についての洞察を提供する可能性があります。
葉緑体超微細構造への影響
研究によると、this compoundは葉緑体の超微細構造に変化を引き起こす可能性があります。 チラコイド脂質の脂肪酸組成が大幅に変更されたにもかかわらず、葉緑体の形態に大きな異常は見られませんでした 。これは、葉緑体の構造と機能を研究するのに役立つ可能性があります。
電子伝達への影響
作用機序
San 9785, also known as 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone or 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one, is a compound that has been studied for its effects on photosynthesis and chloroplast development . Here is a detailed analysis of its mechanism of action:
Target of Action
The primary target of this compound is the photosystem II in the chloroplasts of plants . Photosystem II is a key component of the photosynthetic light reactions, where it plays a crucial role in the conversion of light energy into chemical energy.
Mode of Action
This compound interacts with its target by inhibiting the photosystem II activity . This inhibition blocks the electron efflux from Q A, a primary electron acceptor in photosystem II .
Biochemical Pathways
The inhibition of photosystem II by this compound affects the photosynthetic electron transport chain, leading to a decrease in photosynthetic activity . This results in a substantial modification of the fatty-acid composition of thylakoid lipids . The overall effect of these changes is to increase the proportion of appressed to non-appressed membranes .
Result of Action
The inhibition of photosystem II by this compound leads to a decrease in photosynthetic activity . This results in changes in the arrangements of chloroplast membranes and a decrease in the chlorophyll a/b ratio . There is also an increase in the amount of light-harvesting chlorophylls and an increase in excitation-energy transfer from photosystem II to photosystem I .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . For example, the effect of this compound is more pronounced in green leaves or mature chloroplasts . Additionally, the action of this compound can be influenced by the stage of chloroplast development and the conditions of treatment .
特性
IUPAC Name |
4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-15(2)10-8-14-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJHBWNOBINIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074553 | |
| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3707-98-0 | |
| Record name | 3(2H)-pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003707980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSJ01SK3SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of San 9785 in photosynthetic organisms?
A1: this compound primarily targets the desaturation pathway of linoleic acid (18:2) to linolenic acid (18:3), particularly within the chloroplast. [, , , , , , , , ] This inhibition primarily affects the formation of linolenic acid associated with monogalactosyldiacylglycerol (MGDG), a major lipid component of chloroplast membranes. [, ]
Q2: How does the inhibition of linolenic acid synthesis by this compound affect photosynthetic processes?
A2: Inhibiting linolenic acid synthesis leads to alterations in the structure and function of thylakoid membranes within chloroplasts. [, , , , , , , ] This can manifest as changes in:
- Energy distribution within the photosynthetic apparatus: this compound treatment can influence excitation energy transfer between photosystem II (PSII) and photosystem I (PSI), potentially due to changes in the lipid environment surrounding these complexes. [, ]
- State transitions: The ability of the photosynthetic apparatus to adjust energy distribution between PSII and PSI in response to changing light conditions is impaired. []
- Chlorophyll fluorescence characteristics: this compound treatment can alter chlorophyll fluorescence induction and thermoluminescence, reflecting changes in electron transport and energy transfer processes. [, ]
Q3: Does this compound exclusively affect linolenic acid synthesis?
A3: While primarily known for its effect on linolenic acid, research shows this compound can also impact the levels of trans-Δ3-hexadecenoic acid (16:1) in phosphatidylglycerol, another important chloroplast lipid. [, ] The extent of this effect appears to be species-dependent. []
Q4: How does this compound affect the ultrastructure of chloroplasts?
A4: Electron microscopy studies indicate that this compound can induce various structural abnormalities in chloroplasts. [, ] The specific nature of these abnormalities may vary depending on the concentration of the compound and the plant species studied.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H14ClN3O, and its molecular weight is 251.71 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not delve into detailed spectroscopic data for this compound.
Q7: Does this compound possess any catalytic properties?
A7: this compound is primarily recognized as an inhibitor of fatty acid desaturation and not for possessing catalytic properties. [, , ]
Q8: What are the primary applications of this compound in research?
A8: this compound is primarily used as a tool to:
- Investigate the biosynthesis and physiological roles of linolenic acid in plants and algae. [, , , ]
- Study the structure-function relationship of thylakoid membranes and the impact of lipid composition on photosynthetic processes. [, , , , , , , ]
- Explore the interplay between chloroplast function and other cellular processes, such as α-amylase regulation. [, ]
- Potentially select for algal strains with altered fatty acid profiles, as demonstrated by the selection of high EPA content strains of Ellipsoidion sp. using this compound. []
Q9: Are there any computational chemistry studies or QSAR models available for this compound or related pyridazinones?
A9: The provided research papers primarily focus on experimental investigations. While they highlight the structure-activity relationship, they do not provide specific details on computational modeling or QSAR studies for this compound.
Q10: How do structural modifications to the pyridazinone scaffold influence the compound's activity?
A10: Research on related pyridazinone herbicides suggests that modifications to the phenyl ring and the substituents at the 4- and 5- positions can significantly impact their effects on carotenoid and chlorophyll biosynthesis. [, ] For instance:
- Trifluoromethyl substitution on the phenyl ring: Compounds like San 9789 and San 6706, containing a trifluoromethyl group on the phenyl ring, exhibit strong inhibition of carotenoid biosynthesis. [, ]
- Dimethyl substitution at the 5-position: this compound, with a dimethylamino group at the 5-position, shows a more targeted effect on linolenic acid desaturation, with less pronounced effects on carotenoid biosynthesis compared to its trifluoromethyl-substituted counterparts. [, , , ]
Q11: What is known about the stability and formulation of this compound?
A11: The research papers primarily focus on the biological effects of this compound and do not provide detailed information on its stability under various conditions or specific formulation strategies.
Q12: Is there information available regarding the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance and cross-resistance, toxicology and safety, drug delivery and targeting, biomarkers and diagnostics related to this compound?
A12: The provided research papers primarily focus on the compound's mode of action and its effects on lipid metabolism and photosynthesis in plants and algae. They do not provide detailed information regarding SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, or diagnostics for this compound.
Q13: What analytical methods are typically employed to study the effects of this compound?
A13: The research papers utilize a combination of techniques to investigate the impact of this compound, including:
- Lipid analysis: Techniques like thin-layer chromatography (TLC) and gas chromatography (GC) are employed to analyze changes in the fatty acid composition of various lipid classes. [, , , , , ]
- Pigment analysis: Spectrophotometry is used to quantify chlorophyll and carotenoid content. [, , , ]
- Photosynthetic activity measurements: Techniques like chlorophyll fluorescence induction, oxygen evolution measurements, and carbon dioxide fixation assays are employed to assess the effects on photosynthesis. [, , , , , , , , , ]
- Electron microscopy: Used to visualize structural changes in chloroplasts upon this compound treatment. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



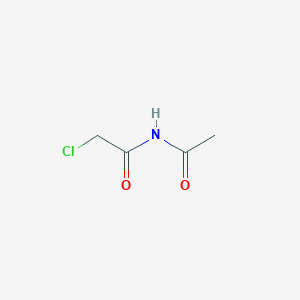
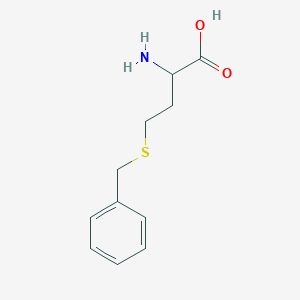
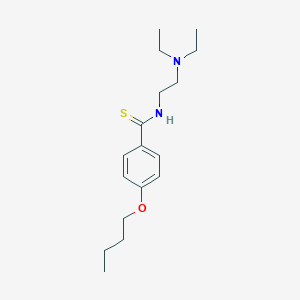
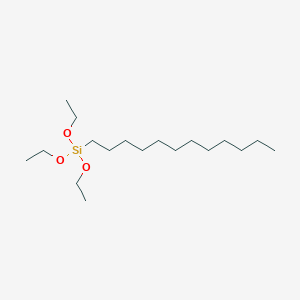

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
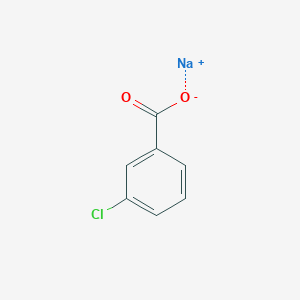
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
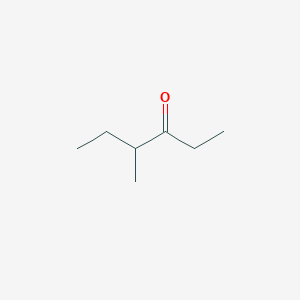
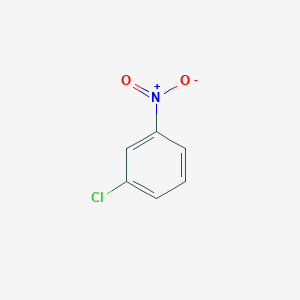
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)

